(1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Description
This compound features a bicyclo[2.2.1]heptan-2-one core substituted with a 7,7-dimethyl group and a sulfonated benzoimidazole moiety. The (1R,4R) stereochemistry and the sulfonyl bridge connecting the bicyclic system to the benzoimidazole ring distinguish it from related structures.
Properties
IUPAC Name |
1-(benzimidazol-1-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-16(2)12-7-8-17(16,15(20)9-12)10-23(21,22)19-11-18-13-5-3-4-6-14(13)19/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOACLDTKBWBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3C=NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : Bicyclo[2.2.1]heptan-2-one
- Functional Groups : Benzo[d]imidazole moiety and sulfonyl group
Research indicates that compounds containing the benzo[d]imidazole scaffold often exhibit significant biological activities due to their interaction with various enzymes and receptors. The sulfonyl group enhances the compound's ability to engage in hydrogen bonding and other interactions with biological macromolecules.
Anticancer Activity
The benzo[d]imidazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown:
- Inhibition of Kinases : Many benzo[d]imidazole derivatives act as inhibitors of tyrosine kinases involved in cancer progression. For example, a related compound demonstrated potent inhibition of EGFR and mTOR pathways with IC50 values comparable to established tyrosine kinase inhibitors (TKIs) .
- Induction of Apoptosis : Mechanistic studies revealed that certain derivatives induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
In addition to anticancer properties, the compound's structural features suggest potential antimicrobial activity:
- Gram-positive and Gram-negative Bacteria : Similar imidazole derivatives have shown effectiveness against various bacterial strains including Bacillus subtilis and Klebsiella pneumoniae .
Case Studies
Several studies highlight the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 1 | 6h | EGFR Inhibition | 0.35 μM |
| 2 | 6i | mTOR Inhibition | 0.45 μM |
| 3 | 8j | TG2 Inhibition | 0.35 μM |
Key Findings :
Comparison with Similar Compounds
Structural Analogues of Bicyclo[2.2.1]heptan-2-one Derivatives
The following table summarizes key structural and physicochemical differences:
Key Differences and Implications
Substituent Diversity :
- The target compound 's benzoimidazole-sulfonyl group provides aromaticity and polarity, favoring interactions with hydrophobic pockets or charged residues in enzymes/receptors . In contrast, the piperazinyl-pyridinyl analog may exhibit stronger basicity due to the pyridine nitrogen, affecting solubility and target engagement.
- The benzothiazole-diazepane derivative introduces a chlorine atom and a larger heterocycle, which could enhance halogen bonding but reduce metabolic stability.
Stereochemical Considerations :
- The (1R,4R) configuration of the target compound contrasts with the (1S,2S,4R) stereochemistry in ’s pyrrolidinylmethyl analog. Such differences can drastically alter binding kinetics or selectivity .
Synthetic Routes: The target compound likely requires sulfonation of the bicyclic core followed by coupling with benzoimidazole, similar to methods in and .
Physicochemical Properties: The methylthio-methyl analog lacks polar groups, resulting in lower solubility but higher lipophilicity, which may improve membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
